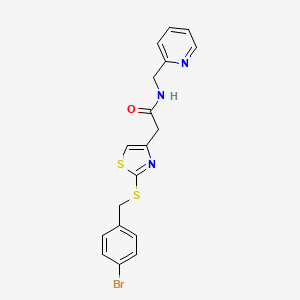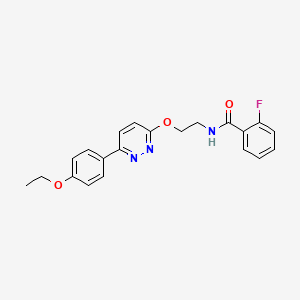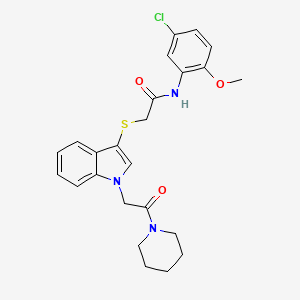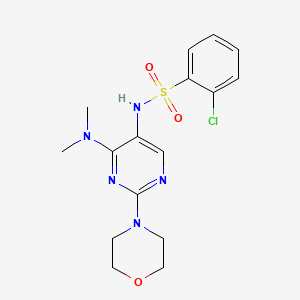
3-(1H-tetrazol-1-yl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of various benzenesulfonamide derivatives has been explored in the context of biochemical applications. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported, with specific compounds demonstrating high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme implicated in neuronal injury pathways . Another study focused on the synthesis of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, which included derivatives such as 4-Bromo-N-(1H-tetrazol-5-yl)benzenesulfonamide and 4-Nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide, with the latter showing significant antibacterial activity . Additionally, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized, revealing cytotoxic activities and potential as carbonic anhydrase inhibitors .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of benzenesulfonamide derivatives have been extensively studied using experimental techniques and computational methods such as Density Functional Theory (DFT). The molecular structure of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides was analyzed, and a conformational analysis was performed to obtain stable structures. The electronic structures were also investigated to assist in spectral assignments and to provide structural and spectroscopic information . In another study, the molecular structure of a pyrazole and benzenesulfonamide derivative was described, with the rings being coplanar and forming a sequence of three fused S(6) rings due to intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives has been explored through various biological evaluations. The antibacterial activity of 4-Nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide was highlighted, with the compound being highly active against both Gram-positive and Gram-negative bacteria. The molecular docking results supported the experimental observations, suggesting that the electrostatic interaction between the NO2- moiety and the NH2+ group of Lysine in selected enzymes contributes to the compound's bioactivity . The bioactivity studies of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides also indicated strong inhibition of human carbonic anhydrase isoforms, which is relevant for anti-tumor activity studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structures and have been characterized by spectroscopic techniques such as 1H NMR and FT-IR. The synthesized compounds' spectroscopic data were compared with simulated spectra to validate the structures and understand the discrepancies . The crystal packing of a pyrazole and benzenesulfonamide derivative was described, with supramolecular chains stabilized by hydrogen bonds, indicating the importance of non-covalent interactions in the solid-state structure .
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and crystal structure analysis of various derivatives of "3-(1H-tetrazol-1-yl)benzenesulfonamide". For instance, Al-Hourani et al. (2016) synthesized N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, determining its structure through X-ray crystallography. This study also explored its potential as a cyclooxygenase-2 inhibitor, although it found no significant inhibition potency (Al-Hourani et al., 2016).
Photodynamic Therapy Applications
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, displaying high singlet oxygen quantum yields. These derivatives showed potential for photodynamic therapy in cancer treatment due to their photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Activities
Another study by Akram et al. (2019) on the synthesis and biological evaluation of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides reported their antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. This study highlighted the potential of these compounds as antibacterial agents, also exploring their enzyme inhibition capabilities (Akram et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Several studies have focused on the enzyme inhibition properties of "this compound" derivatives, particularly in the context of potential therapeutic applications. For example, compounds have been evaluated for their inhibition of carbonic anhydrase, a target for treatment in conditions like glaucoma, epilepsy, and cancer. Gul et al. (2016) synthesized derivatives that showed significant inhibitory effects on carbonic anhydrase I and II, suggesting their potential for further drug development (Gul et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide .
properties
IUPAC Name |
3-(tetrazol-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c8-15(13,14)7-3-1-2-6(4-7)12-5-9-10-11-12/h1-5H,(H2,8,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCJRXVQNYBUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328160 | |
| Record name | 3-(tetrazol-1-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
326873-69-2 | |
| Record name | 3-(tetrazol-1-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2507285.png)


![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)

![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)



![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)

